Red-Gal(R)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Red-Gal® involves the bromination and chlorination of indole derivatives, followed by glycosylation with galactopyranoside. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct substitution pattern on the indole ring .
Industrial Production Methods: Industrial production of Red-Gal® involves large-scale chemical synthesis using automated reactors to maintain precise reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain high-purity Red-Gal® suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Red-Gal® primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis breaks the glycosidic bond, resulting in the formation of a colored precipitate .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of β-galactosidase and is typically conducted in buffered aqueous solutions at optimal pH and temperature conditions for enzyme activity .
Major Products: The major product of the hydrolysis reaction is the red or magenta-colored precipitate, which is used as an indicator in various assays .
Scientific Research Applications
Red-Gal® has a wide range of applications in scientific research, including:
Chemistry: Used as a chromogenic substrate in enzyme assays to detect β-galactosidase activity.
Biology: Employed in histochemical staining to visualize β-galactosidase expression in tissues and cells.
Medicine: Utilized in diagnostic assays to identify bacterial contamination and monitor gene expression.
Industry: Applied in quality control processes to detect β-galactosidase activity in various products.
Mechanism of Action
Red-Gal® exerts its effects through enzymatic hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing the indole derivative, which then undergoes a color change to form the red or magenta precipitate. This reaction is highly specific and sensitive, making it a valuable tool in various assays .
Comparison with Similar Compounds
X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Produces a blue precipitate upon hydrolysis.
Rose-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside): Generates an intense pink precipitate.
Purple-Gal (5-Iodo-3-indolyl-β-D-galactopyranoside): Forms a purple precipitate.
Green-Gal (N-Methylindolyl-β-D-galactopyranoside): Results in a green precipitate.
Uniqueness: Red-Gal® is unique due to its red or magenta-colored precipitate, which provides a distinct visual contrast compared to other chromogenic substrates. This makes it particularly useful in applications where differentiation between multiple enzyme activities is required .
Properties
Molecular Formula |
C14H16ClNO6 |
---|---|
Molecular Weight |
329.73 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(6-chloroindol-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H16ClNO6/c15-8-2-1-7-3-4-16(9(7)5-8)22-14-13(20)12(19)11(18)10(6-17)21-14/h1-5,10-14,17-20H,6H2/t10-,11+,12+,13-,14+/m1/s1 |
InChI Key |
CCSMDIRWROWGMP-HTOAHKCRSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2OC3C(C(C(C(O3)CO)O)O)O)Cl |
Origin of Product |
United States |
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